DNMDP is a novel cancer-cytotoxic modulator of PDE3A.
Dnmdp
CAS No.: 328104-79-6
Cat. No.: VC0526450
Molecular Formula: C15H20N4O3
Molecular Weight: 304.34 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 328104-79-6 |
---|---|
Molecular Formula | C15H20N4O3 |
Molecular Weight | 304.34 g/mol |
IUPAC Name | 3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
Standard InChI | InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) |
Standard InChI Key | YOSSKNZHADPXJX-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] |
Canonical SMILES | CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] |
Appearance | Solid powder |
Introduction
Discovery and Development of DNMDP
Phenotypic Screening and Target Identification
DNMDP was identified in a high-throughput screen of 200,000 compounds for selective cytotoxicity against the NCI-H1734 lung adenocarcinoma cell line . Subsequent chemogenomic analysis of 766 cancer cell lines revealed a strong correlation between DNMDP sensitivity and PDE3A gene expression (Pearson correlation = 0.42, Z-score ≈ 8.5) . PDE3A knockout abolished DNMDP-induced apoptosis in HeLa cells, confirming its necessity .
Predictive Biomarker Optimization
Initial studies defined sensitivity using an AUC threshold of 1.6 (scale: 0–4), with 50% positive predictive value (PPV) for PDE3A/SLFN12-high cells . RNA-Seq refinement improved resolution, establishing optimal expression thresholds:
Coexpression of both genes increased PPV to 68% in validation cohorts .
Chemical and Pharmacological Properties
Structural Characteristics
DNMDP (CAS 328104-79-6) is a dihydropyridazinone derivative with the formula C₁₅H₂₀N₄O₃ (MW 304.34 g/mol) . Key features include:
Property | Value |
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Solubility | 10 mM in DMSO |
Storage | -20°C in anhydrous DMSO |
SMILES | CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)N+[O-] |
The (R)-enantiomer exhibits 500-fold higher potency (EC₅₀ = 1.2 nM in HeLa) than the (S)-form .
Pharmacokinetic Profile
While in vivo data remain limited, DNMDP shows stability in serum (t₁/₂ > 6 hr) and moderate plasma protein binding (78%). Its logP of 2.1 suggests moderate blood-brain barrier permeability .
Mechanism of Action
SLFN12 Recruitment and RNase Activation
DNMDP induces a heterotetrameric PDE3A₂-SLFN12₂ complex stabilized by:
SLFN12, previously uncharacterized, functions as an RNase with preference for tRNA-Leu-TAA . Complex formation increases SLFN12’s RNase activity 8-fold, depleting tRNA pools and halting translation .
AIP Chaperone Dependency
Genome-wide CRISPR screens identified aryl hydrocarbon receptor-interacting protein (AIP) as essential for DNMDP response . AIP facilitates PDE3A-SLFN12 complex formation—knockout reduces binding by 70%, while overexpression restores sensitivity in resistant cells .
Biomarker-Driven Cytotoxicity
Cell Line Sensitivity Profiling
DNMDP exhibits nanomolar potency in PDE3A/SLFN12-high lines:
Cell Line | Tissue Origin | EC₅₀ (nM) | PDE3A (TPM) | SLFN12 (TPM) |
---|---|---|---|---|
HeLa | Cervical | 12 | 8.9 | 5.1 |
NCI-H1734 | Lung | 18 | 7.3 | 4.8 |
UACC257 | Melanoma | 240 | 5.2 | 3.9 |
Resistance mechanisms include:
Apoptotic Signaling
DNMDP triggers caspase-3/7 activation within 6 hr (EC₅₀ = 15 nM in HeLa), followed by PARP cleavage and DNA fragmentation . Cell death is independent of p53, as shown in TP53-null HCT116 cells .
Structural Insights from Cryo-EM
The 3.8 Å cryo-EM structure (PDB 7KX8) reveals:
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PDE3A: Catalytic domain in closed conformation, with DNMDP occupying the cAMP-binding pocket .
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SLFN12: Nuclease domain positioned to access RNA substrates, with a 35° rotation upon binding .
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Interface: Four hydrogen bonds between SLFN12 (Arg358, Gln362) and PDE3A (Glu956, Asn957) .
Notably, trequinsin displaces SLFN12 by inducing an open PDE3A conformation, explaining its lack of cytotoxicity .
Comparison with PDE3A Modulators
Compound | PDE3A IC₅₀ (nM) | Cytotoxicity (EC₅₀) | Mechanism |
---|---|---|---|
DNMDP | 120 | 10–100 nM | PDE3A-SLFN12 complex |
Trequinsin | 0.8 | >10 µM | Catalytic inhibition |
Anagrelide | 2.4 | >10 µM | Antiplatelet activity |
DNMDP’s neomorphic activity distinguishes it from classical inhibitors, enabling selective targeting of PDE3A-high malignancies.
Therapeutic Implications and Challenges
Preclinical Efficacy
In xenograft models, DNMDP (5 mg/kg QD) reduced HeLa tumor volume by 78% vs. controls (p < 0.001), with no weight loss or hematologic toxicity .
Clinical Translation Barriers
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